7-Hydroxy Granisetron-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H24N4O2 |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+/i2D3 |

Clave InChI |

AJEBHUMZPBDLQF-CFVCVFQOSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1C2=C(C=CC=C2O)C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C |

SMILES canónico |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Hydroxy Granisetron-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical tool in the development and study of the potent 5-HT3 receptor antagonist, Granisetron. This document details the physicochemical properties, metabolic pathways, and pharmacokinetic parameters of Granisetron and its major metabolite, 7-Hydroxy Granisetron. Furthermore, it provides detailed experimental protocols for the quantification of these compounds in biological matrices and visualizes complex biological and experimental processes using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, analytical chemistry, and clinical research.

Introduction

Granisetron is a highly selective and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, widely utilized for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The clinical efficacy and safety of Granisetron are intrinsically linked to its pharmacokinetic profile and metabolic fate. A major metabolic pathway of Granisetron involves hydroxylation to form 7-Hydroxy Granisetron. To accurately quantify Granisetron and its metabolite in biological samples for pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard is essential. This compound serves this critical role, enhancing the precision and accuracy of bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides an in-depth exploration of this compound, its parent compound, and their analytical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its parent compounds is crucial for their analytical method development and interpretation of their biological behavior.

| Property | This compound | 7-Hydroxy Granisetron | Granisetron |

| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-d3-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide |

| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₄N₄O₂ | C₁₈H₂₄N₄O |

| Molecular Weight | 331.43 g/mol | 328.41 g/mol | 312.41 g/mol |

| CAS Number | Not widely available | 130849-34-8 | 109889-09-0 |

Metabolism and Pharmacokinetics

The metabolic conversion of Granisetron is a key determinant of its pharmacokinetic profile. The primary routes of metabolism involve N-demethylation and aromatic ring oxidation, with the formation of 7-Hydroxy Granisetron being a major pathway.

Metabolic Pathway

The hydroxylation of Granisetron to 7-Hydroxy Granisetron is primarily catalyzed by the cytochrome P450 enzyme system in the liver. In vitro studies using human liver microsomes have identified CYP1A1 as the major enzyme responsible for the 7-hydroxylation of Granisetron. Another significant metabolite, 9'-desmethylgranisetron, is primarily formed by CYP3A4 .

Pharmacokinetic Parameters

The pharmacokinetic profiles of Granisetron and its metabolite are essential for understanding its efficacy and safety. While extensive data is available for Granisetron, specific pharmacokinetic parameters for 7-Hydroxy Granisetron are less commonly reported in the literature.

| Parameter | Granisetron (Healthy Volunteers) | Granisetron (Cancer Patients) | 7-Hydroxy Granisetron |

| Tmax (h) | ~1.5 - 2.0 | Variable | Not extensively reported |

| Cmax (ng/mL) | Variable with dose | Variable with dose | Not extensively reported |

| t1/2 (h) | ~4-6 | ~9-12 | Not extensively reported |

| Clearance (L/h/kg) | ~0.37 | ~0.27 | Not extensively reported |

| Volume of Distribution (L/kg) | ~3 | ~3 | Not extensively reported |

| Protein Binding (%) | ~65 | ~65 | Not extensively reported |

Note: Pharmacokinetic parameters can vary significantly based on the patient population, route of administration, and dosage.[2]

Mechanism of Action: 5-HT3 Receptor Antagonism

Granisetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. When activated by serotonin (5-HT) released from enterochromaffin cells in response to emetogenic stimuli, these channels open, leading to an influx of cations (Na+, K+, Ca2+) and subsequent neuronal depolarization, which triggers the vomiting reflex. Granisetron competitively and selectively binds to these receptors, preventing serotonin from binding and thereby inhibiting the initiation of the emetic signal.

Experimental Protocols

The accurate quantification of Granisetron and 7-Hydroxy Granisetron in biological matrices is paramount for pharmacokinetic and clinical studies. The use of this compound as an internal standard is a key component of robust bioanalytical methods.

Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS

This protocol outlines a typical validated method for the simultaneous determination of Granisetron and 7-Hydroxy Granisetron in human plasma.

5.1.1. Materials and Reagents

-

Granisetron and 7-Hydroxy Granisetron reference standards

-

This compound (as internal standard for 7-Hydroxy Granisetron)

-

Granisetron-d3 (as internal standard for Granisetron)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (ultrapure)

5.1.2. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing known concentrations of this compound and Granisetron-d3).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.3. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes and internal standards from matrix components. For example:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

5.1.4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Granisetron: Q1/Q3 (e.g., m/z 313.2 -> 138.1)

-

Granisetron-d3: Q1/Q3 (e.g., m/z 316.2 -> 141.1)

-

7-Hydroxy Granisetron: Q1/Q3 (e.g., m/z 329.2 -> 138.1)

-

This compound: Q1/Q3 (e.g., m/z 332.2 -> 141.1)

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5.1.5. Method Validation Parameters A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term storage) |

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study involving the analysis of Granisetron and its metabolite using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 7-Hydroxy Granisetron in biological matrices. This technical guide has provided a detailed overview of its properties, the metabolism and pharmacokinetics of its parent compound Granisetron, and the underlying mechanism of action. The detailed experimental protocols and visual workflows serve as practical resources for researchers in the field of drug metabolism, pharmacokinetics, and bioanalysis. The continued use of stable isotope-labeled internal standards like this compound will be crucial for advancing our understanding of the clinical pharmacology of Granisetron and for the development of new and improved antiemetic therapies.

References

- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to 7-Hydroxy Granisetron-d3: Chemical Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a deuterated metabolite of the potent antiemetic agent Granisetron. This document details its chemical structure, physicochemical properties, and provides an in-depth experimental protocol for its quantification in biological matrices. Furthermore, it elucidates the metabolic pathway of Granisetron, offering crucial insights for researchers in drug metabolism and pharmacokinetics.

Core Compound Properties

This compound is the deuterated form of 7-Hydroxy Granisetron, a primary metabolite of Granisetron. The incorporation of three deuterium atoms on the N-methyl group of the indazole ring provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.[1]

Chemical and Physical Data

| Property | Value | Source |

| Chemical Name | 7-Hydroxy-1-(methyl-d3)-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | N/A |

| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | [1][2] |

| Molecular Weight | 331.44 g/mol | [1] |

| CAS Number | 2124272-02-0 (free base) | [2] |

| Parent Drug | Granisetron | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | N/A |

Synthesis and Manufacturing

While a specific detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Granisetron and the introduction of deuterated methyl groups. The key steps would likely involve:

-

Synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid: This intermediate can be prepared through various organic synthesis routes, potentially starting from a substituted indazole or by constructing the indazole ring from a suitably substituted phenylhydrazine derivative.

-

N-methylation with a deuterated reagent: The 1-position of the indazole ring can be methylated using a deuterated methylating agent, such as iodomethane-d3 (CD₃I).

-

Amide Coupling: The resulting 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid is then coupled with (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final product.

The workflow for this proposed synthesis is depicted in the diagram below.

References

A Technical Guide to the Proposed Synthesis of Deuterated 7-Hydroxy Granisetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for deuterated 7-Hydroxy Granisetron (specifically, 7-Hydroxy Granisetron-d3), a critical internal standard for pharmacokinetic and metabolic studies of Granisetron. Due to the absence of a publicly available, detailed synthesis protocol, this document provides a scientifically grounded, theoretical multi-step synthesis. The proposed route is based on established organic chemistry principles and analogous reactions reported in the synthesis of Granisetron and related substituted indazoles. This guide includes detailed, albeit hypothetical, experimental protocols, structured data tables for tracking reaction parameters, and workflow diagrams generated using Graphviz to visually represent the synthetic and metabolic pathways.

Introduction

Granisetron is a potent and selective 5-HT3 receptor antagonist, widely used as an antiemetic for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. In vivo, Granisetron is metabolized to several compounds, with 7-Hydroxy Granisetron being a major metabolite. The study of the pharmacokinetics of Granisetron and its metabolites is crucial for understanding its efficacy and safety profile.

Deuterium-labeled internal standards are indispensable for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled analog of the analyte, such as this compound, allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, making it an ideal internal standard.

This guide proposes a viable synthetic route to this compound, providing a framework for its laboratory preparation.

Metabolic Pathway of Granisetron

The primary metabolic pathway of Granisetron involves the hydroxylation of the indazole ring, predominantly at the 7-position, a reaction catalyzed by cytochrome P450 enzymes in the liver. Understanding this pathway underscores the importance of synthesizing 7-Hydroxy Granisetron and its deuterated analog for metabolic research.

Technical Guide: 7-Hydroxy Granisetron-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for the stable isotope-labeled internal standard, 7-Hydroxy Granisetron-d3. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analytical applications.

Compound Information

This compound is the deuterium-labeled form of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron. The incorporation of a stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Granisetron in biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | 7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |

| CAS Number | 2124272-02-0 (free base) |

| Molecular Formula | C₁₈H₂₁D₃N₄O₂ |

| Molecular Weight | 361.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Analytical Specifications and Methods

The following table summarizes the typical analytical specifications for a high-quality this compound reference standard, along with the methodologies used for their determination.

| Test | Specification | Method |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Purity (by LC-MS) | ≥98% | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

| Water Content | To be reported | Karl Fischer Titration |

| Assay (by qNMR) | 95.0% - 105.0% | Quantitative Nuclear Magnetic Resonance (qNMR) |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A High-Performance Liquid Chromatography (HPLC) method is employed to assess the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

Procedure: A solution of the test article is prepared in a suitable diluent and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical technique for confirming the identity and determining the isotopic purity of the labeled compound.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Chromatography: A method similar to the HPLC purity method is used to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis: The mass spectrometer is set to monitor for the mass-to-charge ratio (m/z) of both the labeled (d3) and unlabeled (d0) forms of 7-Hydroxy Granisetron.

-

Procedure: A solution of the test article is infused into the LC-MS system. The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion for this compound and to quantify the percentage of deuterium incorporation.

A published method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine utilized a liquid chromatography-tandem mass spectrometric method with their respective stable isotopically labeled compounds as internal standards. The chromatography was performed on an Xselect HSS T3 analytical column with an isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4). Quantification was achieved using tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring.[1]

Mechanism of Action: Granisetron Signaling Pathway

Granisetron, the parent compound of 7-Hydroxy Granisetron, exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[3][4]

Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a release of serotonin (5-HT).[3] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[3][4] Granisetron competitively blocks the binding of serotonin to these receptors, thereby preventing the emetic signal from being transmitted to the vomiting center in the brainstem.[3][5]

References

- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

A Technical Guide to 7-Hydroxy Granisetron-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical standard in the development and pharmacokinetic monitoring of Granisetron. This document details its chemical and physical properties, provides insights into its synthesis, outlines its primary application in bioanalytical methods, and describes the metabolic pathway of its parent compound, Granisetron.

Core Compound Data

This compound is the deuterated analog of 7-Hydroxy Granisetron, the major active metabolite of Granisetron, a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its commonly available hydrochloride salt.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 2124272-02-0 | 2124272-03-1 |

| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₂D₃ClN₄O₂ |

| Molecular Weight | 331.43 g/mol | 367.89 g/mol |

| Physical and Chemical Properties | Data |

| Appearance | White to Pale Purple Solid |

| Melting Point | >190°C (decomposes) (for Hydrochloride salt) |

| Solubility | Methanol (Slightly), Water (Slightly) (for Hydrochloride salt) |

| Storage Conditions | -20°C Freezer, Under inert atmosphere |

| Stability | Stable under recommended storage conditions. Granisetron HCl solutions in 0.9% NaCl and 5% dextrose are stable for extended periods at 4°C. |

Metabolic Pathway of Granisetron

Granisetron undergoes extensive hepatic metabolism primarily through two pathways: 7-hydroxylation and N-demethylation. The major metabolite, 7-Hydroxy Granisetron, is formed through hydroxylation of the indazole ring, a reaction predominantly catalyzed by the Cytochrome P450 enzyme CYP1A1. A minor pathway involves N-demethylation, which is mediated by CYP3A4.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred based on the synthesis of related deuterated compounds. The synthesis would likely involve the introduction of the deuterated methyl group at a late stage to maximize isotopic incorporation.

Experimental Protocols: Application in Bioanalysis

This compound is primarily used as an internal standard for the quantification of 7-Hydroxy Granisetron in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed experimental protocol adapted from a validated method for the simultaneous analysis of Granisetron and 7-Hydroxy Granisetron in human plasma.

Sample Preparation

-

Aliquoting : Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 25 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range) to each plasma sample.

-

Protein Precipitation : Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection : Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| MS System | API 4000 Triple Quadrupole or equivalent |

| Analytical Column | Xselect HSS T3 (2.1 x 50 mm, 3.5 µm) or equivalent |

| Mobile Phase | 20% Acetonitrile in Water containing 0.2 mM Ammonium Formate and 0.14% Formic Acid (pH 4) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For example: Granisetron (Q1/Q3), 7-Hydroxy Granisetron (Q1/Q3), this compound (Q1/Q3) |

| Collision Energy | To be optimized for each transition |

Data Analysis Workflow

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its stable isotopic label ensures accurate and precise quantification of the active metabolite of Granisetron, facilitating robust clinical and preclinical studies. This guide provides the core technical information required for its effective use in a research and development setting.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the pivotal role of deuterated internal standards, establishing them as the gold standard for robust and reliable bioanalysis. Through a detailed exploration of their underlying principles, practical application in a therapeutic drug monitoring setting, and a clear presentation of their quantitative advantages, this document serves as an in-depth resource for professionals in drug development and clinical research.

The Principle of Isotope Dilution Mass Spectrometry

At the heart of quantitative analysis using deuterated internal standards lies the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of analysis. This "isotopic twin," in this case, a deuterated standard, is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms in place of hydrogen atoms.

The deuterated internal standard co-elutes with the native analyte during chromatographic separation and experiences the same ionization efficiency, or suppression, in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, variations introduced during sample preparation and analysis can be effectively normalized. This ratiometric measurement is the key to the enhanced accuracy and precision offered by this method.

dot

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Therapeutic Drug Monitoring of Tacrolimus

To illustrate the practical application of deuterated internal standards, this section provides a detailed experimental protocol for the quantification of the immunosuppressant drug tacrolimus in whole blood using its deuterated analog as an internal standard.

Materials and Reagents

-

Analytes: Tacrolimus

-

Internal Standard: Tacrolimus-¹³C,D₂

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Zinc Sulfate, Ammonium Acetate, Formic Acid

-

Biological Matrix: Human whole blood

Sample Preparation Workflow

The following workflow outlines the key steps for extracting tacrolimus and its internal standard from whole blood samples.

dot

Caption: Bioanalytical Sample Preparation Workflow for Tacrolimus.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate

-

Gradient: A suitable gradient to achieve separation of tacrolimus from matrix components.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tacrolimus: Precursor ion (m/z) -> Product ion (m/z)

-

Tacrolimus-¹³C,D₂: Precursor ion (m/z) -> Product ion (m/z)

-

Quantitative Data Presentation

The use of a deuterated internal standard significantly enhances the performance of a bioanalytical method. The following table summarizes a comparison of key validation parameters for the analysis of tacrolimus using a deuterated internal standard (Tacrolimus-¹³C,D₂) versus a structural analog internal standard (Ascomycin).[1]

| Validation Parameter | Method with Deuterated IS (Tacrolimus-¹³C,D₂) | Method with Structural Analog IS (Ascomycin) |

| Linearity (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 3.1% | < 3.7% |

| Inter-day Precision (%CV) | < 4.5% | < 5.2% |

| Accuracy (% Bias) | -0.45% to 0.63% | -2.65% to 1.71% |

| Matrix Effect (% Suppression) | -16.6% | -28.4% |

| Recovery (%) | 78.4% | 75.7% |

Data adapted from a comparative study on tacrolimus analysis.[1]

The data clearly demonstrates that while both methods provide acceptable performance, the use of the deuterated internal standard results in improved precision (lower %CV) and accuracy (bias closer to zero).[1] Crucially, the matrix effect is significantly lower with the deuterated standard, highlighting its superior ability to compensate for ion suppression.[1]

Core Advantages of Deuterated Internal Standards

The adoption of deuterated internal standards in mass spectrometry-based bioanalysis offers a multitude of advantages that contribute to the generation of high-quality, reliable data:

-

Enhanced Accuracy and Precision: By correcting for variability at multiple stages of the analytical process, from extraction to detection, deuterated standards lead to more accurate and precise quantification.[1][2]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in bioanalysis. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for effective normalization.[1]

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps such as extraction, evaporation, and reconstitution will be mirrored by a proportional loss of the deuterated internal standard, thus preserving the accuracy of the final concentration measurement.

-

Improved Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions.

-

Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of stable isotope-labeled internal standards for bioanalytical method validation.

Conclusion

Deuterated internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of correction for experimental variability that is unmatched by other types of internal standards. For researchers, scientists, and drug development professionals, the implementation of deuterated internal standards is a critical step towards ensuring the integrity and reliability of bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.

References

An In-Depth Technical Guide to Granisetron Metabolism and its Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist. It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy, as well as in the post-operative setting. A thorough understanding of its metabolic fate is critical for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of granisetron, its major metabolites, and the key enzymes involved. It includes detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of the metabolic and signaling pathways.

Core Concepts in Granisetron Metabolism

Granisetron undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation.[1][2] Less than 15% of the administered dose is excreted unchanged in the urine.[3][4] The two major metabolites identified in humans are 7-hydroxygranisetron and 9'-desmethylgranisetron.[5][6]

The biotransformation of granisetron is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically:

-

CYP1A1 is the principal enzyme responsible for the 7-hydroxylation of granisetron, which is the main metabolic pathway.[7][8]

-

CYP3A4 is the primary enzyme involved in the 9'-demethylation of granisetron, a secondary metabolic route.[7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for granisetron and its major metabolite, 7-hydroxygranisetron. Data for 9'-desmethylgranisetron in humans is limited.

Table 1: Pharmacokinetic Parameters of Granisetron in Healthy Adults (Oral Administration)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 6.93 ± 1.90 | [2] |

| Tmax (h) | 1.35 ± 0.29 | [2] |

| t1/2 (h) | 5.59 ± 1.87 | [2] |

| AUC0-∞ (ng·h/mL) | 39.32 ± 9.36 | [2] |

| CL/F (L/h) | 54.23 ± 16.08 | [2] |

Table 2: In Vitro Kinetic Parameters for Granisetron Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| 7-hydroxylation | CYP1A1 | 5.5 | 0.3 (pmol/min/million cells) | [8] |

| 7-hydroxylation (high affinity) | Not specified | 4 | Not specified | [5] |

| 9'-demethylation | CYP3A4 | Not specified | Not specified | [5] |

Experimental Protocols

In Vitro Metabolism of Granisetron using Human Liver Microsomes

This protocol is a general guideline for studying the metabolism of granisetron in a controlled laboratory setting.

a. Materials:

-

Granisetron solution

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Internal standard for analytical quantification

-

HPLC or UPLC-MS/MS system

b. Incubation Procedure:

-

Prepare an incubation mixture containing granisetron (e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[9]

-

Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis.

c. Analytical Method (HPLC):

The concentrations of granisetron and its metabolites can be determined using a validated HPLC method with fluorescence or mass spectrometric detection.[10][11]

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection:

-

Fluorescence detection: Excitation and emission wavelengths are optimized for granisetron and its metabolites.

-

Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for quantification.

-

CYP Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a compound on CYP1A1 and CYP3A4 using granisetron as a probe substrate.

a. Materials:

-

Granisetron

-

Recombinant human CYP1A1 or CYP3A4 enzymes (or human liver microsomes)

-

Specific inhibitors for CYP1A1 (e.g., α-naphthoflavone) and CYP3A4 (e.g., ketoconazole) as positive controls.

-

Test compound (potential inhibitor)

-

NADPH regenerating system

-

Appropriate buffer system

b. Procedure:

-

Prepare incubation mixtures containing the CYP enzyme, buffer, and either the test compound at various concentrations or a known inhibitor.

-

Pre-incubate the mixtures at 37°C.

-

Add granisetron to initiate the reaction.

-

After a defined incubation period, add the NADPH regenerating system to start the metabolism.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction and process the samples as described in the metabolism protocol.

-

Analyze the formation of the respective metabolites (7-hydroxygranisetron for CYP1A1 and 9'-desmethylgranisetron for CYP3A4).

-

Calculate the IC50 value for the test compound by measuring the concentration that causes 50% inhibition of metabolite formation.

Visualizations

Metabolic Pathway of Granisetron

Caption: Metabolic pathway of granisetron.

Experimental Workflow: In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism study.

Signaling Pathway: 5-HT3 Receptor Antagonism

Caption: 5-HT3 receptor antagonism by granisetron.

Conclusion

The metabolism of granisetron is a well-characterized process involving key cytochrome P450 enzymes, CYP1A1 and CYP3A4, leading to the formation of 7-hydroxygranisetron and 9'-desmethylgranisetron. The provided experimental protocols and visualizations offer a framework for researchers and drug development professionals to further investigate the metabolic and pharmacokinetic properties of granisetron and its metabolites. A comprehensive understanding of these processes is paramount for the continued safe and effective use of this important antiemetic agent. Further research is warranted to fully elucidate the in vivo pharmacokinetic profiles of the major metabolites and their potential clinical implications.

References

- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Population pharmacokinetic analysis of transdermal granisetron in healthy Chinese and Caucasian volunteers [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing granisetron as a specific CYP1A1 substrate in primary human hepatocytes: A comprehensive evaluation for drug development studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaron.com [pharmaron.com]

- 10. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pjps.pk [pjps.pk]

Commercial Suppliers and Technical Guide for 7-Hydroxy Granisetron-d3

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key metabolite of the potent 5-HT3 receptor antagonist, Granisetron. This deuterated analog serves as an essential internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices. This document outlines commercial suppliers, product specifications, the metabolic pathway of Granisetron, its mechanism of action, and relevant experimental protocols.

Commercial Suppliers of this compound

A number of reputable suppliers offer this compound, primarily for research purposes. The compound is typically supplied as a hydrochloride salt. Below is a summary of offerings from various commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| LGC Standards | This compound Hydrochloride[1][2][3] | 2124272-03-1[1][2][3] | C₁₈H₂₁D₃N₄O₂·HCl | 367.89 | Also available as 7-Hydroxy Granisetron (9-methyl-d3) Hydrochloride[4]. |

| Veeprho | This compound[5] | Not specified | Not specified | Not specified | Described as a deuterium-labeled analog for use as an internal standard[5]. |

| Santa Cruz Biotechnology (SCBT) | This compound Hydrochloride[6] | 2124272-03-1[6] | C₁₈H₂₁D₃N₄O₂·HCl[6] | 367.89[6] | For research use only[6]. |

| MedchemExpress | This compound[7] | Not specified | Not specified | Not specified | Deuterium labeled 7-Hydroxy Granisetron[7]. |

| ChemicalBook | This compound Hydrochloride[8] | 2124272-03-1[8] | Not specified | Not specified | Provides chemical properties and supplier information[8]. |

Technical Information

This compound is the deuterated form of 7-Hydroxy Granisetron, the major and active metabolite of Granisetron. Granisetron is a selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent, particularly in the context of chemotherapy and radiotherapy.

Metabolism of Granisetron

Granisetron undergoes hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation[9]. The 7-hydroxylation of Granisetron is a major metabolic pathway in humans[10][11][12]. Studies have shown that Cytochrome P450 1A1 (CYP1A1) is the primary enzyme responsible for the formation of 7-Hydroxy Granisetron[10]. Another significant metabolite is 9'-desmethylgranisetron, which is preferentially produced by CYP3A4[10]. The resulting metabolites are then conjugated and excreted in urine and feces[9][12].

Caption: Metabolic pathway of Granisetron.

Mechanism of Action: 5-HT3 Receptor Antagonism

Granisetron and its active metabolite, 7-Hydroxy Granisetron, exert their antiemetic effects by selectively blocking serotonin 5-HT3 receptors[9][13][14]. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema[9][15].

During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT)[9]. This released serotonin binds to 5-HT3 receptors, initiating a nerve impulse that stimulates the vomiting center in the brainstem, leading to nausea and vomiting[13]. By antagonizing these receptors, Granisetron and its metabolites prevent the binding of serotonin, thereby inhibiting the emetic reflex[13]. The 5-HT3 receptor is a cation channel; its activation leads to the influx of Na⁺ and K⁺ ions and depolarization of the neuron[16].

Caption: Mechanism of action of Granisetron.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 7-Hydroxy Granisetron in biological samples like plasma and urine.

Sample Preparation for LC-MS/MS Analysis

A generic solid-phase extraction (SPE) protocol for the isolation of Granisetron and its metabolites from plasma is outlined below. This protocol may require optimization based on the specific laboratory equipment and reagents.

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 1 mL of plasma, add a known concentration of the internal standard solution (this compound).

-

Vortex mix for 30 seconds.

-

Add a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex again.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water and then the buffer.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).

-

-

Eluate Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Method for Quantification

The following is a representative LC-MS/MS method for the analysis of 7-Hydroxy Granisetron.

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

7-Hydroxy Granisetron: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog.

-

-

Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity for each analyte.

-

Caption: A typical experimental workflow for bioanalysis.

Conclusion

This compound is an indispensable tool for researchers and professionals involved in the development and clinical monitoring of Granisetron. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying the primary active metabolite of Granisetron. This guide provides a foundational understanding of its commercial availability, technical background, and application in experimental settings. For specific applications, further optimization of the provided protocols is recommended.

References

- 1. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 4. 7-Hydroxy Granisetron (9-methyl-d3) Hydrochloride [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Hydrochloride | 2124272-03-1 [chemicalbook.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 14. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Isotopic Purity of 7-Hydroxy Granisetron-d3

Introduction

7-Hydroxy Granisetron-d3 is the deuterium-labeled stable isotope of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron.[1][2] In clinical and pharmaceutical research, particularly in pharmacokinetic studies, this compound serves as a critical internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[1] The precision of this quantification relies heavily on the isotopic purity of the labeled standard. This guide provides an in-depth overview of the principles, analytical methodologies, and data interpretation essential for the characterization of the isotopic purity of this compound.

Core Concepts in Isotopic Purity

The characterization of a deuterated compound goes beyond traditional chemical purity analysis. It requires a detailed understanding of its isotopic composition. For a deuterated active pharmaceutical ingredient (API) or its metabolite, regulatory agencies require a rigorous analysis of isotopologues.[3]

-

Isotopic Enrichment: This term refers to the percentage of deuterium found at a specific labeled position within the molecule.[3] For instance, an enrichment of 99.5% means that for any given labeled position, there is a 99.5% probability of it being a deuterium atom and a 0.5% probability of it being a hydrogen atom.[3]

-

Species Abundance: This refers to the percentage of the entire molecular population that possesses a specific number of deuterium atoms.[3] In the case of this compound, the product will be a mixture of isotopologues: d3 (three deuterium atoms), d2 (two deuterium atoms), d1 (one deuterium atom), and d0 (no deuterium atoms).[3] Isotopic enrichment and species abundance are not interchangeable.[3]

The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials.[3] This distribution is critical for ensuring batch-to-batch consistency and the reliability of analytical methods.[3]

Data Presentation: Theoretical Isotopologue Distribution

While the exact isotopic purity of a specific batch of this compound is provided on its Certificate of Analysis, a theoretical distribution can be calculated. The following table illustrates the expected species abundance for a d3-labeled compound with a typical high isotopic enrichment of 99.6%.[4]

| Isotopologue | Number of Deuterium Atoms | Theoretical Species Abundance (%) |

| d0 | 0 | 0.000064 |

| d1 | 1 | 0.00478 |

| d2 | 2 | 1.19 |

| d3 | 3 | 98.8 |

This table represents a theoretical distribution based on a statistical model for a compound with three deuteration sites and an isotopic enrichment of 99.6% at each site.[3]

Experimental Protocols for Determining Isotopic Purity

The primary analytical techniques for verifying the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by distinguishing between the different H/D isotopologues of a compound.[5][6] When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it allows for the removal of interferences and simultaneous assessment of chemical purity.[6][7]

Detailed Protocol for LC-HRMS Analysis:

-

Sample Preparation: The this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[5]

-

Chromatographic Separation: The sample is injected into a UPLC system to separate the analyte from any potential impurities.[7]

-

Mass Spectrometric Analysis: The eluent from the UPLC is introduced into a high-resolution mass spectrometer, often a Time-of-Flight (TOF) or Orbitrap instrument, using an electrospray ionization (ESI) source in positive ion mode.[5][7] The high resolution is crucial for separating the mass signals of the different isotopologues.[7]

-

Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range to detect the protonated molecular ions [M+H]+ of all isotopologues (d0, d1, d2, d3).[5]

-

Data Processing:

-

Isotopic Purity Calculation: The relative abundance of each isotopologue is calculated from its integrated peak area. These values may be corrected for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) to determine the final isotopic purity.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to HRMS. It can confirm the location of the deuterium labels and quantify the isotopic enrichment.[3][9]

-

Proton NMR (¹H-NMR): This technique is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[3] By comparing the integral of the residual proton signal at the labeled position to the integral of a non-labeled proton signal within the same molecule or to a known internal standard, the isotopic enrichment can be accurately determined.[3]

-

Deuterium NMR (²H-NMR): This method directly detects the deuterium nuclei, providing a spectrum that shows the chemical environment of the deuterium atoms.[9] It can be used as an absolute quantitative method to determine the deuterium content and confirm the isotopic abundance.[9]

General Protocol for NMR Analysis:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Internal Standard: For quantitative analysis, a known amount of a high-purity internal standard with a distinct, non-overlapping signal is added.

-

Data Acquisition: ¹H-NMR or ²H-NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The spectra are processed (phased, baseline-corrected), and the relevant signals are integrated.

-

Enrichment Calculation: The isotopic enrichment is calculated by comparing the integral of the target signal (residual proton or deuterium) with the integral of the internal standard or a reference proton signal.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and molecular structure relevant to the analysis of this compound.

Caption: Experimental workflow for determining isotopic purity via LC-HRMS.

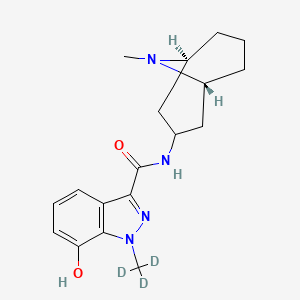

Caption: Simplified structure of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaceresearch.com [pharmaceresearch.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of 7-Hydroxy Granisetron-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response. For the quantification of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron, 7-Hydroxy Granisetron-d3 serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, while its mass difference allows for clear differentiation. These application notes provide detailed protocols for the use of this compound in the bioanalysis of 7-Hydroxy Granisetron and its parent drug, Granisetron, in biological matrices.

Rationale for Use

Deuterium-labeled internal standards, such as this compound, are the preferred choice for quantitative mass spectrometry-based assays due to several key advantages:

-

Similar Physicochemical Properties: The isotopic labeling results in a minimal difference in the physicochemical properties between the internal standard and the analyte. This leads to similar extraction recovery and chromatographic retention times, effectively compensating for matrix effects and sample preparation variability.

-

Co-elution in Chromatography: The near-identical chemical structure ensures that the internal standard and the analyte co-elute, which is crucial for accurate quantification, especially in complex biological matrices.

-

Distinct Mass Spectrometric Detection: The mass difference of 3 Daltons allows for the specific and simultaneous detection of both the analyte and the internal standard by mass spectrometry without cross-talk.

Metabolic Pathway of Granisetron

Granisetron is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is 7-hydroxylation, leading to the formation of 7-Hydroxy Granisetron. Another significant, though lesser, pathway is N-demethylation.[1][2] The enzyme primarily responsible for the 7-hydroxylation of granisetron is CYP1A1, while CYP3A4 is the major catalyst for 9'-demethylation.[2]

References

Application Note: High-Throughput Quantification of 7-Hydroxy Granisetron in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxy Granisetron, the primary active metabolite of Granisetron, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method utilizes a simple protein precipitation step for sample preparation and stable isotope-labeled 7-Hydroxy Granisetron as an internal standard to ensure accuracy and precision. The described method achieves a linear range of 0.1 to 100 ng/mL in plasma, with excellent accuracy and precision, making it suitable for high-throughput analysis.

Introduction

Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. It is extensively metabolized in the liver, with 7-Hydroxy Granisetron being its major and pharmacologically active metabolite. Accurate quantification of this metabolite in biological matrices like plasma is crucial for understanding the overall pharmacokinetic profile and therapeutic efficacy of Granisetron. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of 7-Hydroxy Granisetron.

Experimental

Materials and Reagents

-

7-Hydroxy Granisetron reference standard

-

7-Hydroxy Granisetron-D3 (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: UPLC/HPLC system capable of binary solvent delivery.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

-

Analytical Column: Xselect HSS T3, 2.5 µm, 2.1 x 100 mm or equivalent.

Sample Preparation Protocol

A protein precipitation method is employed for sample preparation:

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma sample into the corresponding tube.

-

Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The chromatographic separation is achieved using an isocratic elution profile.[1]

| Parameter | Condition |

| Analytical Column | Xselect HSS T3 (or equivalent) |

| Mobile Phase | 20% Acetonitrile in Water (containing 0.2 mM Ammonium Formate and 0.14% Formic Acid, adjusted to pH 4) |

| Flow Rate | 0.4 mL/min |

| Elution Mode | Isocratic |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 3-4 minutes |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.[1]

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | m/z 329.2 → 138.1 (Quantifier) |

| Internal Standard Transition | m/z 332.2 → 141.1 (Quantifier) |

| Collision Energy (CE) | Optimized for specific instrument (e.g., 25-35 eV) |

| Declustering Potential (DP) | Optimized for specific instrument (e.g., 50-70 V) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

(Note: MS parameters such as CE and DP should be optimized for the specific instrument in use to achieve maximum signal intensity.)

Results and Performance Characteristics

The method was validated for linearity, precision, and accuracy in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL for 7-Hydroxy Granisetron in human plasma.[1] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.[1]

Accuracy and Precision

The method demonstrates excellent accuracy and precision, meeting the requirements of regulatory guidelines for bioanalytical method validation. The intra- and inter-day precision was less than 10% (as coefficient of variation, CV), and the accuracy was within ±15% of the nominal concentrations.[1]

Table 1: Summary of Quantitative Performance

| Parameter | Result |

| Matrix | Human Plasma |

| Linear Range | 0.1 - 100 ng/mL |

| LLOQ | 0.1 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within 85-115% |

| Matrix Effect | No significant matrix effects observed.[1] |

Table 2: Accuracy and Precision Data for Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | < 10% | ± 15% | < 10% | ± 15% |

| Low QC | 0.3 | < 10% | ± 15% | < 10% | ± 15% |

| Mid QC | 10 | < 10% | ± 15% | < 10% | ± 15% |

| High QC | 80 | < 10% | ± 15% | < 10% | ± 15% |

| (Data presented is representative of typical performance based on cited literature)[1] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Bioanalytical workflow for 7-Hydroxy Granisetron quantification.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable protocol for the quantification of 7-Hydroxy Granisetron in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions allow for high-throughput analysis, making this method highly suitable for supporting pharmacokinetic assessments and clinical studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.

References

Bioanalytical Method Development for 7-Hydroxy Granisetron using 7-Hydroxy Granisetron-d3 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of 7-Hydroxy Granisetron in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol incorporates 7-Hydroxy Granisetron-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Introduction

Granisetron is a potent 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. It is primarily metabolized in the liver to several metabolites, with 7-Hydroxy Granisetron being one of the major and pharmacologically active metabolites.[1][2] Accurate quantification of 7-Hydroxy Granisetron in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of 7-Hydroxy Granisetron in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.

The method is developed and validated based on the principles outlined in the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][4]

Metabolic Pathway of Granisetron

Granisetron undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation. The 7-hydroxylation pathway is a major route of metabolism.[1][2]

Caption: Metabolic pathway of Granisetron.

Experimental Workflow

The bioanalytical workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection by tandem mass spectrometry.

Caption: Experimental workflow for the analysis of 7-Hydroxy Granisetron.

Detailed Protocols

Materials and Reagents

-

7-Hydroxy Granisetron (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-Hydroxy Granisetron and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 7-Hydroxy Granisetron stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 200 µL of plasma, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 200 µL of 2% formic acid in water and vortex.

-

Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol.

-

Dry: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Xselect HSS T3, 2.5 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic: 20% B |

Tandem Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions (Illustrative):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Hydroxy Granisetron | 329.2 | 138.1 |

| This compound | 332.2 | 138.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation

The bioanalytical method was validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Summary

| Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Passed |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.1 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.8% - 8.1% |

| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96.8% - 103.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 7.5% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV of matrix factor ≤ 15% | Passed |

| Stability | ||

| - Bench-top (24h, room temp) | Within ±15% of nominal concentration | Stable |

| - Freeze-thaw (3 cycles) | Within ±15% of nominal concentration | Stable |

| - Long-term (-80°C, 30 days) | Within ±15% of nominal concentration | Stable |

Quantitative Data

Calibration Curve:

| Concentration (ng/mL) | Mean Back-calculated Concentration (ng/mL) | Accuracy (%) |

| 0.1 | 0.102 | 102.0 |

| 0.5 | 0.491 | 98.2 |

| 2.5 | 2.58 | 103.2 |

| 10 | 9.75 | 97.5 |

| 50 | 51.2 | 102.4 |

| 100 | 99.1 | 99.1 |

Accuracy and Precision:

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean Conc. ± SD | %CV | ||

| LLOQ | 0.1 | 0.104 ± 0.008 | 7.7 |

| Low | 0.3 | 0.295 ± 0.015 | 5.1 |

| Medium | 8 | 8.21 ± 0.35 | 4.3 |

| High | 80 | 78.9 ± 2.9 | 3.7 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 7-Hydroxy Granisetron in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated according to FDA guidelines and is suitable for use in pharmacokinetic studies. The detailed protocols and validation data presented in this application note can be readily adapted by researchers in the field of drug metabolism and clinical pharmacology.

References

- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Sample Preparation for Granisetron Analysis in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly in patients undergoing chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Effective sample preparation is a critical prerequisite for achieving sensitive and reproducible results in the analysis of Granisetron, typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with a summary of their performance metrics.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery, sensitivity, and matrix effects of the analytical method. The following table summarizes quantitative data from various studies to facilitate comparison between the different techniques for Granisetron analysis in human plasma.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Mean Recovery (%) | 96.3%[1], 101%[2] | 97.9%[3][4], >90%[5] | 58.69%[6] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[1], 0.05[2] | 0.02[3][4], 0.1[7], 0.3[5] | 11.75[4] |

| Matrix Effect (%) | Low matrix effect reported[2] | Not explicitly quantified in the provided search results | 94.48% to 95.60% (acceptable)[4] |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis.[8] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.

Protocol:

-

Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-